molecular formula C16H21F3N2O2S B6446496 N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2548987-55-7

N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No.: B6446496
CAS No.: 2548987-55-7
M. Wt: 362.4 g/mol
InChI Key: ANWCGLSYDVKCOM-UHFFFAOYSA-N
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Description

N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide: is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a piperidine ring, and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with commercially available precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, using reagents such as trifluoromethyl iodide.

    Cyclopropanesulfonamide Formation: The final step involves the formation of the cyclopropanesulfonamide moiety, typically through a cyclization reaction using appropriate sulfonamide precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{[4-(fluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide
  • N-(1-{[4-(chloromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide
  • N-(1-{[4-(bromomethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide

Uniqueness

N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets, compared to its analogs with different substituents.

Properties

IUPAC Name

N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2S/c17-16(18,19)13-5-3-12(4-6-13)10-21-9-1-2-14(11-21)20-24(22,23)15-7-8-15/h3-6,14-15,20H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWCGLSYDVKCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C(F)(F)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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